molecular formula C28H33N5O2 B2663234 4-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE CAS No. 1115998-86-1

4-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE

Katalognummer: B2663234
CAS-Nummer: 1115998-86-1
Molekulargewicht: 471.605
InChI-Schlüssel: ARNHSFVSZUKFBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Eigenschaften

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O2/c1-21-7-6-10-25(22(21)2)31-15-17-33(18-16-31)28(34)23-11-13-32(14-12-23)26-19-27(30-20-29-26)35-24-8-4-3-5-9-24/h3-10,19-20,23H,11-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNHSFVSZUKFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 4-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization results in the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Analyse Chemischer Reaktionen

4-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wirkmechanismus

The mechanism of action of 4-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis yield of this compound?

The synthesis of piperazine-piperidine-pyrimidine derivatives often involves multi-step reactions requiring precise control of reaction conditions. Key steps include:

  • Coupling reactions : Use of reflux conditions (e.g., 12 hours) with stoichiometric ratios of intermediates like 1-amino-4-methylpiperazine to ensure complete amide bond formation .
  • Purification : Column chromatography with chloroform:methanol (3:1 v/v) to isolate the target compound, followed by crystallization from dimethylether to enhance purity (reported yield: 85%) .
  • Validation : Monitor reaction progress via TLC or HPLC to identify byproducts and adjust reaction times or temperatures as needed.

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

Essential methods include:

  • NMR spectroscopy : To verify the presence of the 2,3-dimethylphenyl group (aromatic protons at δ 6.8–7.2 ppm) and piperazine-piperidine backbone (protons at δ 2.5–3.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C29H33N5O2: 484.26) and rule out impurities .
  • HPLC : Assess purity (>98% for pharmacological studies) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How can researchers establish preliminary structure-activity relationships (SAR) for this compound?

  • Core modifications : Compare activity of derivatives with altered substituents (e.g., replacing phenoxy with methoxy groups) to assess electronic effects on target binding .
  • Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., piperazine carbonyl with hydrophobic pockets in receptor models) .
  • In vitro assays : Test analogs in receptor-binding assays (e.g., serotonin or dopamine receptors) to correlate structural changes with potency .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacological data across studies?

Contradictions (e.g., varying IC50 values in receptor assays) may arise from differences in:

  • Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Cell models : Validate receptor expression levels in cell lines using qPCR or Western blotting .
  • Data normalization : Include positive controls (e.g., known antagonists) and use dose-response curves to calculate EC50/IC50 values with 95% confidence intervals .

Q. What methodologies are suitable for evaluating the environmental stability and biodegradation of this compound?

Follow frameworks from environmental chemistry studies:

  • Hydrolysis studies : Incubate the compound in buffers (pH 4–9) at 25–50°C and monitor degradation via LC-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) to simulate sunlight-driven degradation and identify photoproducts .
  • Biodegradation assays : Use OECD 301 guidelines with activated sludge to assess microbial breakdown under aerobic conditions .

Q. How can advanced computational models improve the design of derivatives with enhanced selectivity?

  • Molecular dynamics simulations : Simulate ligand-receptor binding over 100 ns to identify stable conformations and key residue interactions .
  • Free energy perturbation (FEP) : Quantify binding affinity changes caused by substituent modifications (e.g., methyl vs. ethyl groups) .
  • ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–4) and reduce CYP450 inhibition risks .

Q. What experimental designs are recommended for assessing off-target effects in vivo?

  • Broad-panel screening : Test the compound against 50+ receptors/enzymes (e.g., CEREP panel) to identify unintended interactions .
  • Toxicogenomics : Perform RNA-seq on treated animal tissues to detect dysregulated pathways (e.g., oxidative stress markers) .
  • Metabolite profiling : Use LC-HRMS to identify phase I/II metabolites in plasma and assess their bioactivity .

Methodological Notes

  • Safety protocols : For handling piperazine derivatives, use P95 respirators and nitrile gloves to prevent inhalation or dermal exposure .
  • Data reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories for peer validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.